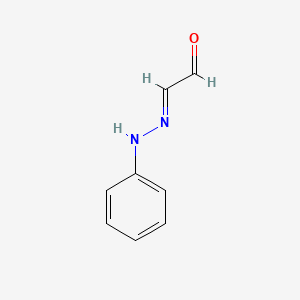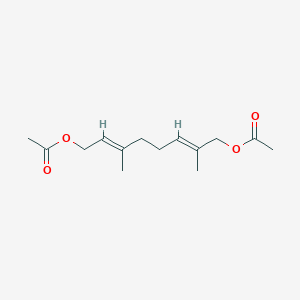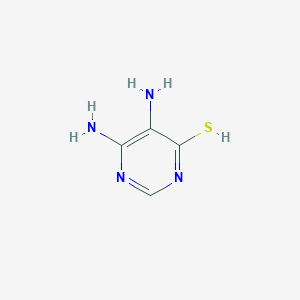
ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Reactants: Pyrrole derivative, acetyl chloride, cyclopropyl bromide, ethyl chloroformate.
Conditions: Base such as triethylamine, solvents like dichloromethane.
Product: Ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of reactants and products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method starts with the cyclization of a suitable precursor to form the pyrrole ring. This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine under acidic conditions to form the pyrrole ring.
-
Cyclization Step
Reactants: 1,4-dicarbonyl compound, ammonia or primary amine.
Conditions: Acidic medium, typically using acetic acid as a solvent.
Product: Pyrrole derivative.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reagents: Potassium permanganate, chromium trioxide.
Conditions: Aqueous or organic solvents, controlled temperatures.
Products: Oxidized derivatives with ketone or carboxylic acid groups.
-
Reduction: : Reduction reactions can be used to modify the acetyl group or other functional groups.
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Anhydrous solvents, low temperatures.
Products: Reduced derivatives such as alcohols.
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions.
Reagents: Halogenating agents, nucleophiles like amines or thiols.
Conditions: Organic solvents, varying temperatures.
Products: Substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its ability to interact with biological targets.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyclopropyl and acetyl groups play a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate can be compared with other pyrrole derivatives:
Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate: Lacks the cyclopropyl and acetyl groups, resulting in different chemical and biological properties.
4-Acetyl-2,5-dimethyl-1H-pyrrole-3-carboxylate: Similar structure but without the ethyl ester group, affecting its solubility and reactivity.
1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate: Lacks the acetyl group, which can influence its biological activity and chemical reactivity.
Propiedades
IUPAC Name |
ethyl 4-acetyl-1-cyclopropyl-2,5-dimethylpyrrole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-5-18-14(17)13-9(3)15(11-6-7-11)8(2)12(13)10(4)16/h11H,5-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMRNXGGFLRUIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1C(=O)C)C)C2CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381563 |
Source


|
| Record name | Ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423768-51-8 |
Source


|
| Record name | Ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Boronic acid, B-[4-[(4-methylphenyl)methoxy]phenyl]-](/img/structure/B7767167.png)






![2-Chloro-1-(4-thieno[2,3-d]pyrimidin-4-ylpiperazino)-1-ethanone](/img/structure/B7767214.png)






